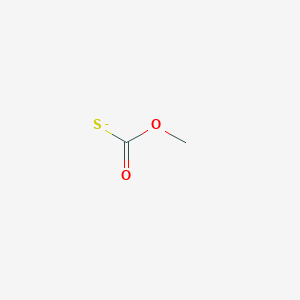
Carbonothioic acid, O-methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonothioic acid, O-methyl ester, also known as methyl xanthate, is an organic compound with the formula CH₃OCS₂H. It belongs to the class of xanthates, which are esters of xanthic acid. This compound is primarily used in the mining industry as a flotation agent to separate valuable minerals from ores. It is also used in organic synthesis and as an intermediate in the production of other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbonothioic acid, O-methyl ester can be synthesized through the reaction of carbon disulfide (CS₂) with methanol (CH₃OH) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds as follows:
CS2+CH3OH+NaOH→CH3OCS2Na+H2O
The sodium salt of the ester (sodium methyl xanthate) is then acidified to yield the free ester:
CH3OCS2Na+HCl→CH3OCS2H+NaCl
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactors where carbon disulfide and methanol are continuously fed into the system along with a base. The reaction mixture is then processed to separate the desired ester from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Carbonothioic acid, O-methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester under basic conditions.
Major Products
Oxidation: Disulfides (e.g., dimethyl disulfide).
Reduction: Thiols (e.g., methanethiol).
Substitution: Corresponding substituted products (e.g., methyl xanthate derivatives).
Scientific Research Applications
Carbonothioic acid, O-methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various xanthate derivatives.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Widely used in the mining industry as a flotation agent to enhance the separation of valuable minerals from ores.
Mechanism of Action
The mechanism by which carbonothioic acid, O-methyl ester exerts its effects involves the formation of a complex with metal ions. In the mining industry, it adsorbs onto the surface of mineral particles, making them hydrophobic and allowing them to be separated from the aqueous phase by flotation. In biological systems, it can interact with thiol groups in proteins, leading to enzyme inhibition or modification.
Comparison with Similar Compounds
Similar Compounds
Carbonodithioic acid, O,S-diethyl ester: Another xanthate ester with similar properties but different alkyl groups.
Carbonodithioic acid, O-ethyl ester: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
Carbonothioic acid, O-methyl ester is unique due to its specific reactivity and applications in both industrial and scientific contexts. Its ability to form stable complexes with metal ions makes it particularly valuable in mineral processing and organic synthesis.
Properties
CAS No. |
44204-02-6 |
|---|---|
Molecular Formula |
C2H3O2S- |
Molecular Weight |
91.11 g/mol |
IUPAC Name |
methoxymethanethioate |
InChI |
InChI=1S/C2H4O2S/c1-4-2(3)5/h1H3,(H,3,5)/p-1 |
InChI Key |
YUGAPOVDMHKYAG-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)[S-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Prop-2-en-1-yl)amino]phenol](/img/structure/B14668292.png)
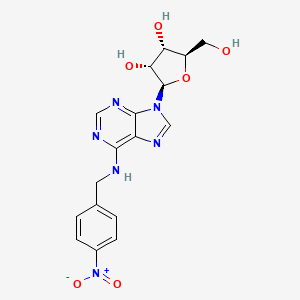
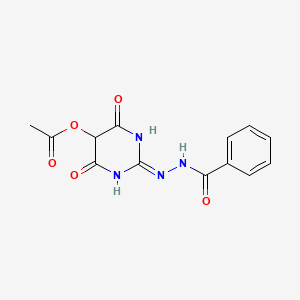




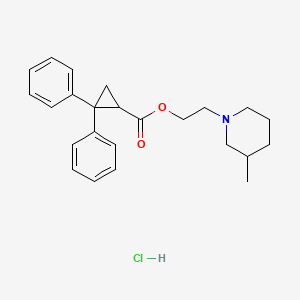
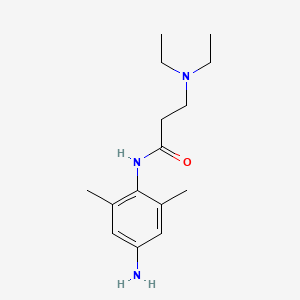
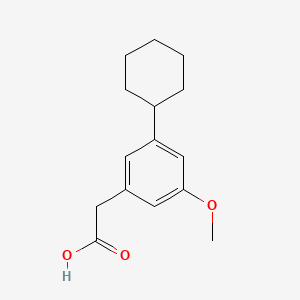

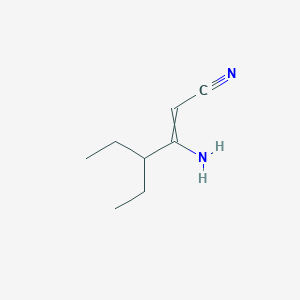

![6-[2-(2,4-Dimethyl-1H-imidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14668356.png)
